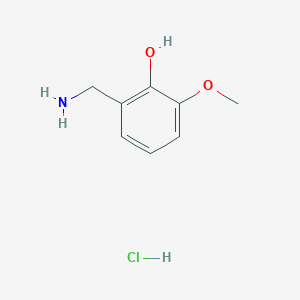

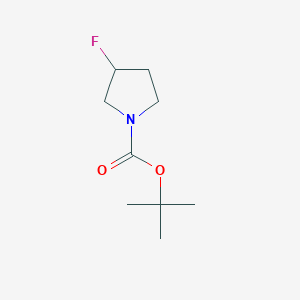

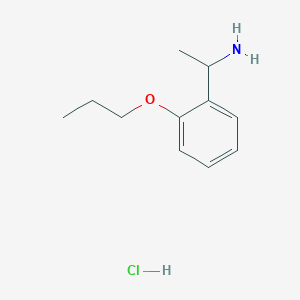

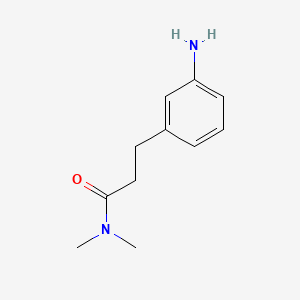

N-甲基-1-(6-甲基-1H-苯并咪唑-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antibacterial Activity of a Copper(II) Complex

The study titled "ANTIBACTERIAL ACTIVITY OF A COPPER(II) COMPLEX OF 1-(1H-BENZIMIDAZOL-2-YL)-N-(TETRAHYDROFURAN-2-YLMETHYL) METHANAMINE" focuses on the synthesis and characterization of a copper(II) complex with a ligand structurally related to N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine. The complex was analyzed using techniques such as cyclic voltammetry, elemental analysis, ESI-MS, UV–Visible, Infrared, and EPR spectroscopy. The study also evaluated the antibacterial properties of both the ligand and its copper(II) complex, concluding that the metal complex exhibits higher antimicrobial activity than the free ligand .

Synthesis Analysis

The synthesis of the copper(II) complex in the aforementioned study involved the coordination of the ligand to a copper ion. Although the exact synthesis details for N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine are not provided, the related ligand synthesis likely involves a method similar to the one used for the copper(II) complex, which includes the formation of a coordination bond between the ligand and the metal ion.

Molecular Structure Analysis

The molecular structure of the copper(II) complex was established using various spectroscopic techniques. These techniques provided insights into the electronic environment of the complex, the geometry around the copper ion, and the interaction between the ligand and the metal. While the molecular structure of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine itself is not directly analyzed, the related copper complex's structure gives an indication of how the ligand might behave when coordinated to a metal ion .

Chemical Reactions Analysis

The antibacterial study does not detail specific chemical reactions involving N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, but it does suggest that the formation of the metal complex can enhance the biological activity of the ligand. This implies that the ligand can participate in coordination chemistry, leading to potentially useful biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the copper(II) complex, which include its electronic and geometric structure as well as its antibacterial activity, were thoroughly investigated. These properties are crucial for understanding the behavior of the complex in a biological context. The enhanced antibacterial activity of the complex compared to the free ligand indicates that the physical and chemical properties of the ligand are significantly altered upon complexation with copper(II) .

科学研究应用

合成和表征

- N-甲基-1-(6-甲基-1H-苯并咪唑-2-基)甲胺及其衍生物已在各种研究中合成和表征。例如,在一项研究中,合成了新型的N-(1H-苯并[d]咪唑-2-基)甲基-5-[(杂)芳基-1,3,4-噁二唑-2-基]甲胺化合物,并通过红外光谱、氢核磁共振、碳核磁共振和质谱数据进行了表征(Vishwanathan & Gurupadayya, 2014)。

催化

- 这种化合物及相关的苯并咪唑衍生物被用于催化。例如,一项研究合成了具有ONN夹持配体的Pd(II)配合物,其中苯并咪唑作为一个组分,展示了对Suzuki-Miyaura反应的催化活性(Shukla et al., 2021)。

生物学和抗菌活性

- 苯并咪唑衍生物,包括N-甲基-1-(6-甲基-1H-苯并咪唑-2-基)甲胺,显示出显著的生物学和抗菌活性。一项研究报告了2-烷基氨基苯并咪唑衍生物的合成及其作为抗菌剂的显著效力(Ajani et al., 2016)。

材料科学

- 在材料科学中,这些化合物已被研究其作为缓蚀剂的潜力。一项关于氨基酸化合物,包括苯并咪唑衍生物,探讨了它们作为酸性溶液中钢铁腐蚀抑制剂的效率,展示了它们的混合型抑制性质(Yadav et al., 2015)。

属性

IUPAC Name |

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXKMCOBFSSIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649163 |

Source

|

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

CAS RN |

887571-32-6 |

Source

|

| Record name | N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)